REACTION_SMILES
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[C:22]([OH:23])(=[O:24])[CH3:25].[C:26]([O:27][BH-:28]([O:29][C:30](=[O:31])[CH3:32])[O:33][C:34](=[O:35])[CH3:36])(=[O:37])[CH3:38].[CH3:19][NH:20][CH3:21].[CH3:1][O:2][c:3]1[cH:4][c:5]([N:12]2[CH2:13][CH2:14][C:15](=[O:18])[CH2:16][CH2:17]2)[cH:6][cH:7][c:8]1[N+:9](=[O:10])[O-:11].[Cl:40][CH2:41][CH2:42][Cl:43].[Na+:39].[OH2:44]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([N:12]2[CH2:13][CH2:14][CH:15]([N:20]([CH3:19])[CH3:21])[CH2:16][CH2:17]2)[cH:6][cH:7][c:8]1[N+:9](=[O:10])[O-:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(N2CCC(=O)CC2)ccc1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N2CCC(N(C)C)CC2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |